molecular formula C12H15N3O B7459639 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline

Cat. No.: B7459639
M. Wt: 217.27 g/mol
InChI Key: PIOMVGREJXMXFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is an aromatic amine compound that features a methoxy group, a methyl group, and a pyrazolylmethyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.

    Alkylation of Aniline: The aniline derivative, 2-methoxy-5-methylaniline, is alkylated with the pyrazole derivative using a suitable alkylating agent, such as an alkyl halide, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding quinones or nitroso derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of 2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets by binding to their active sites, thereby modulating biochemical pathways. The pyrazole ring is known to interact with various biological targets, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-5-methylaniline: Lacks the pyrazolylmethyl group, making it less versatile in biological applications.

    2-methoxy-5-methyl-N-(1-methyl-1H-pyrrol-2-yl)methyl)aniline: Similar structure but with a pyrrole ring instead of a pyrazole ring, leading to different chemical reactivity and biological activity.

Uniqueness

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline is unique due to the presence of the pyrazole ring, which imparts distinct chemical and biological properties. The pyrazole ring enhances the compound’s ability to interact with various biological targets, making it a valuable scaffold in drug discovery and development.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(1H-pyrazol-5-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-3-4-12(16-2)11(7-9)13-8-10-5-6-14-15-10/h3-7,13H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOMVGREJXMXFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NCC2=CC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.